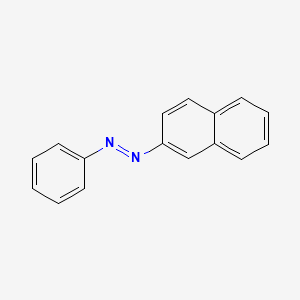
Diazene, 2-naphthalenylphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diazene, 2-naphthalenylphenyl-: is an organic compound that belongs to the diazene family. Diazene compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N). This particular compound features a naphthalene ring and a phenyl group attached to the diazene moiety, making it a unique and interesting molecule for various chemical studies and applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diazene, 2-naphthalenylphenyl- typically involves the reaction of naphthylamine with nitrosobenzene under controlled conditions. The reaction proceeds through the formation of an intermediate azoxy compound, which is then reduced to yield the desired diazene compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Common industrial methods include the use of palladium-catalyzed reactions and other transition metal catalysts to facilitate the formation of the diazene bond .
化学反応の分析
Types of Reactions: Diazene, 2-naphthalenylphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy compounds.
Reduction: Reduction reactions can convert the diazene to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Chemistry: Diazene, 2-naphthalenylphenyl- is used in synthetic organic chemistry as a precursor for the synthesis of more complex molecules. It is also studied for its unique electronic properties and reactivity .
Biology and Medicine: In biological research, diazene compounds are investigated for their potential as enzyme inhibitors and their role in biological nitrogen fixation processes .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique structure allows for the development of materials with specific properties .
作用機序
The mechanism of action of Diazene, 2-naphthalenylphenyl- involves its ability to undergo cis-trans isomerization. This isomerization can affect the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved include interactions with transition metals and participation in coordination chemistry .
類似化合物との比較
Azobenzene: Another diazene compound with a similar structure but different substituents.
Diimide: A simpler diazene compound with hydrogen atoms instead of aromatic rings.
Phenylhydrazine: A related compound with a hydrazine moiety instead of a diazene bond.
Uniqueness: Diazene, 2-naphthalenylphenyl- is unique due to its combination of a naphthalene ring and a phenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic and industrial applications .
特性
CAS番号 |
2653-77-2 |
|---|---|
分子式 |
C16H12N2 |
分子量 |
232.28 g/mol |
IUPAC名 |
naphthalen-2-yl(phenyl)diazene |
InChI |
InChI=1S/C16H12N2/c1-2-8-15(9-3-1)17-18-16-11-10-13-6-4-5-7-14(13)12-16/h1-12H |
InChIキー |
JRABDIJJEFFEHT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



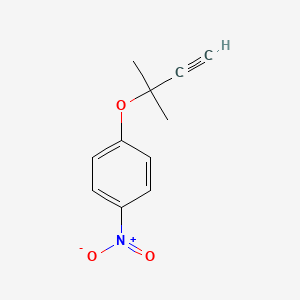

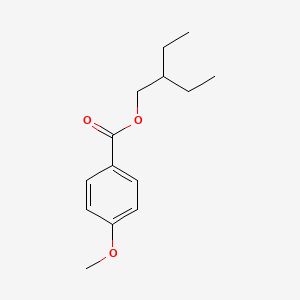
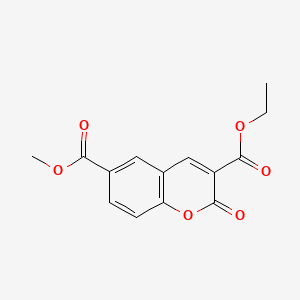

![(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14739890.png)
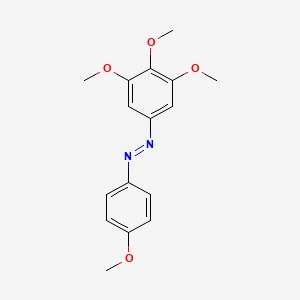
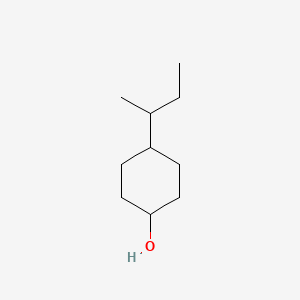
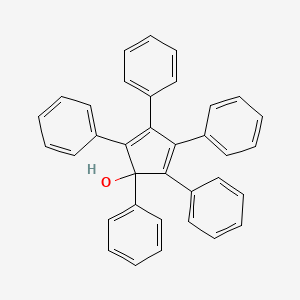
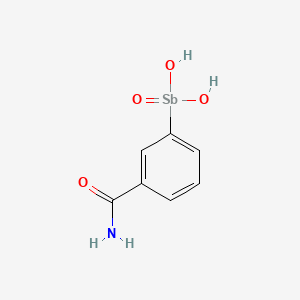

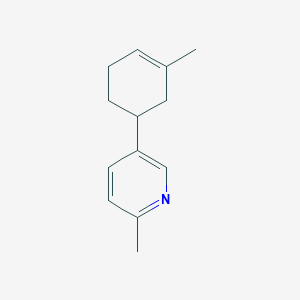
![Methyl 3-{3-[bis(2-hydroxyethyl)amino]phenyl}-2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)propanoate](/img/structure/B14739945.png)
